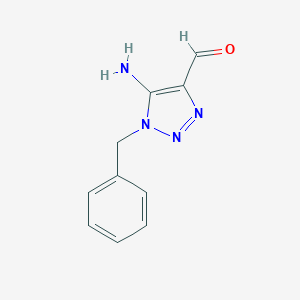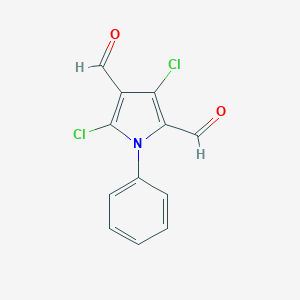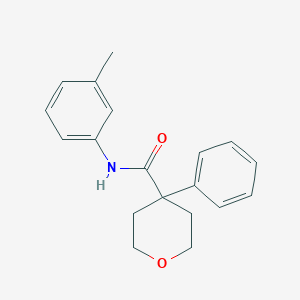![molecular formula C25H24N2O2S2 B290290 14-butylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B290290.png)
14-butylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a naphtho-thieno-pyrimidine core with various substituents such as butylsulfanyl and methoxyphenyl groups. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a thieno[2,3-d]pyrimidine derivative with appropriate reagents to introduce the butylsulfanyl and methoxyphenyl groups. The reaction conditions typically include the use of strong bases, such as lithium diisopropylamide (LDA), and various electrophiles to achieve the desired substitutions .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and structure-activity relationships.
Medicine: Research is ongoing to explore the compound’s potential as a lead compound for drug discovery and development. Its unique structure may allow it to interact with specific molecular targets and pathways, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparación Con Compuestos Similares
9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Naphtho[2,1-b]thiophenes: These compounds have a similar naphtho-thiophene core but lack the pyrimidine ring, resulting in different reactivity and applications.
Butylsulfanyl derivatives: Compounds with butylsulfanyl groups may exhibit similar chemical reactivity but differ in their overall structure and biological activities.
The uniqueness of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one lies in its combination of functional groups and core structure, which confer specific chemical and biological properties that distinguish it from other related compounds.
Propiedades
Fórmula molecular |
C25H24N2O2S2 |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
14-butylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C25H24N2O2S2/c1-3-4-15-30-25-26-23-21(24(28)27(25)17-10-12-18(29-2)13-11-17)20-14-9-16-7-5-6-8-19(16)22(20)31-23/h5-8,10-13H,3-4,9,14-15H2,1-2H3 |
Clave InChI |
PZWKYJOOUSYJIX-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)OC |
SMILES canónico |
CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde](/img/structure/B290213.png)
![2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde](/img/structure/B290214.png)

![8,8,15-trimethyl-5,13-diphenyl-3-(trifluoromethyl)-7-oxa-11-thia-4,5,13,14-tetrazatetracyclo[7.7.0.02,6.012,16]hexadeca-2(6),3,12(16),14-tetraene](/img/structure/B290216.png)


![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
